molecular formula C16H17NO3 B2575013 2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 92449-59-7

2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2575013
CAS No.: 92449-59-7
M. Wt: 271.316
InChI Key: PISFPFQKTCVUPR-GZTJUZNOSA-N
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Description

2-{(E)-[(2-Ethoxyphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound characterized by an imine (-C=N-) linkage formed between 2-ethoxybenzaldehyde and 6-methoxyphenol derivatives. The (E)-configuration of the imine group is critical for its structural stability and electronic properties . Its molecular formula is C₁₆H₁₇NO₃, with a mean molecular mass of 271.31 g/mol and a monoisotopic mass of 271.120843 g/mol . The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents on the aromatic rings contribute to its electron-donating effects and influence its solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-[(2-ethoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-14-9-5-4-8-13(14)17-11-12-7-6-10-15(19-2)16(12)18/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISFPFQKTCVUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92449-59-7
Record name ALPHA-(2-ETHOXYPHENYLIMINO)-6-METHOXY-O-CRESOL
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Chemical Reactions Analysis

2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
2-{(E)-[(2-Ethoxyphenyl)imino]methyl}-6-methoxyphenol C₁₆H₁₇NO₃ -OCH₂CH₃ (2), -OCH₃ (6) 271.31 High thermal stability; used in coordination chemistry
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol C₁₅H₁₅NO₂ -OCH₃ (2), -CH₃ (4) 241.29 Lower lipophilicity; limited metal-binding efficiency
2-{(E)-[(3-Chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol C₁₅H₁₄ClNO₂ -Cl (3), -CH₃ (2), -OCH₃ (6) 275.73 Enhanced electron-withdrawing effects; used in spectrophotometric Cu(II) detection
(E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol C₁₄H₁₂Br₂N₂O₂ -Br (4,5), -NH₂ (2), -OCH₃ (6) 408.07 Strong hydrogen bonding; potential in polynuclear coordination complexes

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound enhances electron donation compared to the methyl group in C₁₅H₁₅NO₂, increasing lipophilicity and thermal stability . Chlorine and bromine substituents (e.g., C₁₅H₁₄ClNO₂ and C₁₄H₁₂Br₂N₂O₂) introduce electron-withdrawing effects, improving metal-binding affinity and spectrophotometric detection capabilities .

Crystallographic and Hydrogen-Bonding Comparisons

Table 2: Structural Parameters from Single-Crystal Studies

Compound Bond Length (Å) Dihedral Angle (°) Hydrogen Bonding Patterns Reference
2-{(E)-[(2-Ethoxyphenyl)imino]methyl}-6-methoxyphenol C=N: 1.280 8.2 (aromatic rings) Intramolecular O–H···N; Intermolecular C–H···π
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol C=N: 1.284 5.9 Weaker O–H···N; dominant C–H···O interactions
(E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol C=N: 1.276 12.7 N–H···O and N–H···N bonds; Br···Br interactions

Key Observations :

  • The target compound exhibits a longer C=N bond (1.280 Å) compared to its methyl analog (1.284 Å), suggesting subtle electronic differences due to substituents .
  • Dihedral Angles: The ethoxy group increases non-planarity between aromatic rings (8.2° vs. 5.9° in the methyl analog), affecting conjugation and reactivity .

Key Observations :

  • Chlorinated Derivatives (e.g., C₁₅H₁₄ClNO₂) show superior Cu(II) extraction efficiency due to stronger Lewis acidity from electron-withdrawing Cl substituents .
  • The ethoxy group in the target compound balances electron donation and steric effects, making it suitable for moderate-strength coordination complexes .

Biological Activity

2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 271.31 g/mol
  • Structure : The compound features an imine functional group and a phenolic hydroxyl group, which are critical for its biological activity.

The biological activity of 2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol is primarily attributed to its ability to form complexes with metal ions. These metal complexes can interact with various biological molecules, leading to significant biochemical effects. Key mechanisms include:

  • Redox Reactions : The imine group can participate in redox reactions, influencing cellular oxidative stress pathways.
  • Metal Ion Complexation : The formation of metal complexes is essential for its catalytic properties and potential therapeutic effects.

Antimicrobial Activity

Research indicates that 2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest potential applications in developing new antimicrobial agents.

Antioxidant Properties

The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative damage. Studies have indicated that it can scavenge free radicals effectively:

  • DPPH Radical Scavenging Activity : The IC50 value for DPPH radical scavenging was found to be approximately 50 µg/mL, indicating strong antioxidant potential.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound may possess anticancer properties. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)25
A549 (lung cancer)35

These findings suggest that further investigation into its mechanism as an anticancer agent is warranted.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antimicrobial Efficacy : A study published in the Journal of Chemical Sciences demonstrated the synthesis and characterization of similar Schiff bases, which exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Mechanisms : Research indicated that compounds with similar structures could reduce oxidative stress markers in cellular models, suggesting that they may help mitigate conditions related to oxidative damage .
  • Therapeutic Applications : Investigations into the use of this compound as a drug lead have shown promise in targeting specific pathways involved in cancer progression and microbial infections.

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